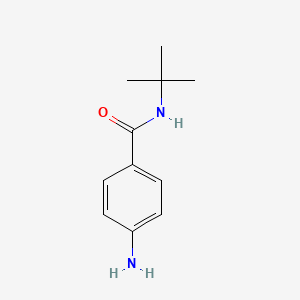

4-amino-N-(tert-butyl)benzamide

Overview

Description

4-Amino-N-(tert-butyl)benzamide is an organic compound with the chemical formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . It appears as a white or pale yellow solid and is known for its stability at room temperature. This compound is insoluble in water but soluble in organic solvents such as methanol, dichloromethane, and diethyl ether . It is commonly used as an intermediate in organic synthesis reactions and has various applications in the pharmaceutical industry .

Preparation Methods

Catalytic Hydrogenation of N-(tert-butyl)-4-nitrobenzamide

This method involves reducing the nitro group in N-(tert-butyl)-4-nitrobenzamide to an amine using hydrogen gas and a catalytic system.

Reaction Conditions and Catalysts

The reduction is typically performed in ethyl acetate solvent under hydrogen gas (1–3 atm) with palladium catalysts. For example:

- Catalyst : 10% Pd/C (palladium on carbon) is commonly used for its high activity and ease of recovery.

- Temperature : Reactions proceed at 20–50°C to balance reaction rate and catalyst stability.

- Time : Complete conversion often requires 6–12 hours under continuous stirring.

Yield and Purity Optimization

Reported yields exceed 90% under optimized conditions, with purity confirmed by HPLC and NMR spectroscopy.

Acylation-Reduction Route

This two-step process involves acylation of tert-butylamine with 4-nitrobenzoyl chloride, followed by nitro group reduction.

Step 1: Acylation with 4-nitrobenzoyl Chloride

- Reagents : 4-nitrobenzoyl chloride and tert-butylamine in anhydrous ethyl acetate.

- Conditions : Reactions proceed at 5–10°C to minimize side reactions (e.g., hydrolysis of the acid chloride).

- Catalyst : Pyridine or triethylamine is added to neutralize HCl byproducts.

Example :

- Reagents : 4-nitrobenzoyl chloride (0.1 mol), tert-butylamine (0.2 mol), ethyl acetate (150 mL).

- Procedure : Dropwise addition of acid chloride at 5°C, followed by stirring at RT for 4 hours.

- Yield : >77% for N-(tert-butyl)-4-nitrobenzamide.

Step 2: Nitro Group Reduction

Reduction conditions mirror those in Section 1, with Raney-Ni sometimes employed as an alternative catalyst.

Alternative Synthetic Approaches

Condensation Reactions

Patent CN100358864C describes a multi-step route involving nitration, reduction, and condensation. However, this method is less direct and applies primarily to polyamine derivatives.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

4-Amino-N-(tert-butyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

4-amino-N-(tert-butyl)benzamide serves as a precursor for various pharmaceutical compounds. One notable application is its conversion into 4-amino-N-(tert-butyl)-N'-(chloromethyl)benzamide , which is utilized in the synthesis of drugs with potential therapeutic effects . This transformation typically involves chloromethylation under acidic conditions, showcasing the compound's utility in generating more complex molecules.

Anti-Inflammatory Research

Recent studies have highlighted the anti-inflammatory properties associated with derivatives of this compound. For instance, novel compounds synthesized from this base structure have demonstrated significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro . In vivo studies further confirmed that these compounds could effectively reduce inflammatory responses without causing hepatotoxicity, indicating their potential as therapeutic agents for inflammatory diseases.

Neuroprotective Effects

Research has indicated that benzamide derivatives, including those related to this compound, exhibit neuroprotective properties. A family of benzamide compounds has shown efficacy against neurodegenerative disorders such as Parkinson's disease by preventing dopamine depletion . The structural similarities among these compounds suggest that this compound could also play a role in developing neuroprotective therapies.

Antiviral Applications

Another promising area of research involves the development of small molecule inhibitors targeting viral infections, particularly filoviruses like Ebola and Marburg. Compounds based on the aminobenzamide structure have been identified as potent inhibitors of viral entry . These findings suggest that derivatives of this compound could be optimized for antiviral applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Amino-N-(tert-butyl)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Amino-N-(tert-butyl)benzamide can be compared with other similar compounds such as:

N-tert-butyl-4-aminobenzamide: Similar in structure but may have different reactivity and applications.

4-aminobenzamide: Lacks the tert-butyl group, leading to different chemical properties and uses.

4-nitrobenzamide: Contains a nitro group instead of an amino group, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical properties and makes it suitable for various specialized applications.

Biological Activity

4-Amino-N-(tert-butyl)benzamide (CAS No: 93483-71-7) is an organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₆N₂O

- Molecular Weight : 188.26 g/mol

- IUPAC Name : this compound

The presence of an amino group and a tert-butyl substituent on the benzamide backbone is crucial for its biological activity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis. The mechanism involves the modulation of apoptotic pathways, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction via caspase activation |

| HeLa (Cervical Cancer) | 15.3 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 10.2 | Modulation of PI3K/Akt pathway |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages revealed that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is attributed to the inhibition of NF-κB signaling pathways.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In models of neurodegeneration, it has been shown to reduce oxidative stress and prevent neuronal apoptosis. The compound's ability to scavenge free radicals and enhance antioxidant enzyme activity contributes to its neuroprotective effects.

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent in oncology.

Case Study 2: Inflammatory Response Modulation

A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving this compound exhibited decreased levels of inflammatory markers and improved clinical symptoms, indicating its potential utility in treating autoimmune conditions.

The biological activities of this compound can be attributed to several mechanisms:

- Caspase Activation : Induces apoptosis in cancer cells.

- Cytokine Suppression : Reduces inflammatory cytokine production.

- Antioxidant Activity : Scavenges free radicals, protecting neuronal cells from oxidative damage.

- Signal Pathway Modulation : Influences key signaling pathways involved in cell survival and inflammation.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties; however, further studies are required to assess its toxicity profile comprehensively.

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 3 hours |

| Clearance | Moderate |

| Toxicity | Low (in vitro studies) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-N-(tert-butyl)benzamide, and what methodological considerations are critical for optimizing yield and purity?

- Synthesis Pathways : The compound can be synthesized via acylation of tert-butylamine with 4-nitrobenzoyl chloride followed by catalytic hydrogenation of the nitro group to an amine using Raney-Ni under hydrogen gas (H₂) .

- Key Considerations :

- Catalyst Selection : Raney-Ni must be pre-treated to ensure activity and avoid deactivation by residual moisture .

- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is essential to remove byproducts like unreacted nitro precursors .

- Safety : Monitor exothermic reactions during acylation; use ice baths for temperature control .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Primary Methods :

- ¹H/¹³C NMR : Peaks at δ 7.6–6.6 ppm (aromatic protons) and δ 167 ppm (amide carbonyl) confirm the benzamide backbone .

- Mass Spectrometry : HRMS (ESI+) shows [M+H]⁺ at m/z 219.1497 (calculated for C₁₁H₁₆N₂O⁺) .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

- Properties :

- Solubility : Low aqueous solubility (0.1 mg/mL in water); prefers polar aprotic solvents (e.g., DMF, DMSO) .

- Stability : Decomposes upon heating (>150°C); DSC analysis is recommended to determine safe storage temperatures .

- Experimental Impact : Solvent choice affects reaction kinetics (e.g., DMSO enhances nucleophilicity in coupling reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in mutagenicity data for this compound and related anomeric amides?

- Data Context : Ames II testing shows mutagenicity comparable to benzyl chloride but lower than other anomeric amides .

- Methodological Strategies :

- Comparative Assays : Perform parallel testing with structural analogs (e.g., 4-amino-N-butylbenzamide) under identical conditions to isolate substituent effects .

- Mechanistic Studies : Use computational models (e.g., DFT) to analyze electronic effects of the tert-butyl group on DNA adduct formation .

Q. What experimental design principles are critical for evaluating the therapeutic potential of this compound in preclinical models?

- Biological Evaluation :

- Anticonvulsant Models : Electroshock (MES) and pentylenetetrazole (PTZ) tests in mice, with dose optimization based on ED₅₀/TD₅₀ ratios (e.g., ED₅₀ = 42.98 mg/kg for N-amyl analogs) .

- Safety Profiling : Rotorod assays to assess neurotoxicity; prioritize compounds with protective index (PI = TD₅₀/ED₅₀) >2 .

- Pharmacokinetics : Monitor metabolic stability via liver microsome assays, focusing on CYP3A4-mediated oxidation .

Q. How can this compound be applied in material science, and what polymerization strategies enhance its utility?

- Material Applications :

- Polymer Synthesis : Copolymerize with 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) to form poly(benzoxazole-amide-imide) films with high thermal stability (>400°C) .

- Dielectric Properties : Optimize monomer ratios to achieve low dielectric constants (<2.5) for microelectronics insulation .

- Methodology : Use interfacial polymerization with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve film homogeneity .

Q. What strategies mitigate risks when handling this compound in large-scale synthesis?

- Hazard Mitigation :

- Ventilation : Use fume hoods with ≥100 fpm airflow to control airborne exposure .

- Decomposition Management : Avoid heating; store at 2–8°C in amber vials under inert gas (N₂/Ar) .

- Scaling Challenges : Replace batch reactors with continuous flow systems to reduce thermal runaway risks .

Properties

IUPAC Name |

4-amino-N-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSCJDKXUQIEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399612 | |

| Record name | 4-amino-N-(tert-butyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93483-71-7 | |

| Record name | N-tert-Butyl-4-aminobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93483-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-N-(tert-butyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,1-dimethylethyl)-4-amino-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.231.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.